Tideglusib

Catalog No.
S545349
CAS No.
865854-05-3
M.F
C19H14N2O2S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tideglusib

CAS Number

865854-05-3

Product Name

Tideglusib

IUPAC Name

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2

InChI Key

PMJIHLSCWIDGMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Solubility

Sparingly soluble

Synonyms

4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione, NP 031112, NP-031112, NP-12 compound, NP031112, NP12 compound, tideglusib

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Description

The exact mass of the compound Tideglusib is 334.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazolidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

One of the proposed mechanisms of action for Tideglusib is its ability to inhibit Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a signaling enzyme implicated in several cellular processes, including memory and learning. In Alzheimer's disease, abnormal hyperphosphorylation of tau protein is a hallmark pathology. Studies suggest that GSK-3 inhibition may promote the clearance of tau aggregates, potentially protecting neurons [].

Neuroprotective Properties

Several in vitro and in vivo studies have explored the neuroprotective properties of Tideglusib. These studies have shown that Tideglusib can protect neurons from various stressors, including excitotoxicity, oxidative stress, and amyloid-beta toxicity, which are all relevant to the neurodegenerative process in AD [, ].

Tideglusib is a small molecule compound classified as a potent and irreversible inhibitor of glycogen synthase kinase-3 beta. Its chemical structure is represented by the formula C19H14N2O2SC_{19}H_{14}N_{2}O_{2}S, and it is also known by several synonyms, including 4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy .

Tideglusib acts as a non-ATP competitive inhibitor of GSK-3β, a critical enzyme in neuronal signaling [, ]. GSK-3β is involved in various cellular processes, and its overactivity is implicated in neurodegenerative diseases. By inhibiting GSK-3β, Tideglusib was thought to promote neuroprotection, reduce neuroinflammation, and potentially slow the progression of AD and PSP [].

Tideglusib primarily functions through the irreversible inhibition of glycogen synthase kinase-3 beta. The mechanism involves the formation of a stable enzyme-inhibitor complex that does not dissociate even after the removal of unbound drug from the reaction medium. The binding kinetics suggest a two-step process where an initial weak interaction is followed by a conformational change leading to a stronger, irreversible binding . The compound exhibits non-competitive inhibition with respect to adenosine triphosphate, indicating that it binds to the enzyme regardless of substrate concentration .

The biological activity of Tideglusib has been extensively studied in vitro and in vivo. In vitro studies demonstrate that Tideglusib effectively inhibits glycogen synthase kinase-3 beta activity, leading to reduced tau hyperphosphorylation and decreased amyloid plaque formation. In animal models, particularly transgenic mice expressing human mutant amyloid precursor protein and tau, Tideglusib administration resulted in improved cognitive functions and neuronal protection against degeneration . Clinical trials have shown promising results in terms of safety and potential efficacy in treating Alzheimer's disease .

Tideglusib can be synthesized through various chemical routes involving thiadiazolidinone derivatives. The general synthetic pathway includes the condensation of appropriate benzyl and naphthyl derivatives with thiourea or related compounds under acidic conditions. Specific methodologies may vary, but they typically involve multi-step reactions that ensure the formation of the desired thiadiazolidinone structure .

Tideglusib has been investigated for several therapeutic applications:

  • Neurodegenerative Diseases: Primarily targeted for Alzheimer's disease and progressive supranuclear palsy.
  • Tooth Repair Mechanisms: Research indicates potential use in dental applications for reinforcing dentine structures.
  • Cancer Research: Preliminary studies suggest efficacy in inducing apoptosis in neuroblastoma and ovarian cancer cell lines .

Tideglusib interacts specifically with glycogen synthase kinase-3 beta, leading to its irreversible inhibition. Studies have shown that this interaction is characterized by a low dissociation rate constant, indicating strong binding affinity. The compound's interaction with cysteine residues within the enzyme is critical for its inhibitory action . Furthermore, Tideglusib's effects on various signaling pathways related to inflammation and neuroprotection have been documented, highlighting its multifaceted biological roles .

Several compounds exhibit similar inhibitory effects on glycogen synthase kinase-3 beta. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
LithiumInorganicGSK-3 inhibition via competitive bindingMood stabilizer; affects multiple pathways
SB-415286Small moleculeReversible GSK-3 inhibitorNon-covalent interaction
CHIR99021Small moleculeATP-competitive GSK-3 inhibitorHighly selective; used in research
6-BromoindirubinSmall moleculeGSK-3 inhibition via competitive bindingSelective for GSK-3 over other kinases

Tideglusib's uniqueness lies in its irreversible binding and strong affinity for glycogen synthase kinase-3 beta compared to other inhibitors that exhibit reversible interactions. This property may confer sustained therapeutic effects in conditions characterized by aberrant GSK-3 activity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

334.07759887 g/mol

Monoisotopic Mass

334.07759887 g/mol

Boiling Point

511.3ºC at 760 mmHg

Heavy Atom Count

24

LogP

3.28

Appearance

Solid powder

Melting Point

148-150ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q747Y6TT42

Drug Indication

Tideglusib was initially formulated for the treatment of Alzheimer and progressive supranuclear palsy. The raising interest for the use of tideglusib comes from the significant upregulation of GSK-3 in the brain in patients with Alzheimer disease. Its function as a degradant of β-catenin, was also important, as it prevents the transcription of cell survival genes. All these factors have directed current research towards this kinase as a potential target. Alzheimer disease is the most prevalent form of dementia. The most accepted hypothesis to explain this disease is related to the presence of amyloid β, which triggers a cascade that will alter the Tau protein and provoke synaptic dysfunction and neuronal death. GSK-3 importance in the tissue repair pathway has also pointed out a novel application for tideglusib. Thus, it is also under the research for the natural repair treatment of deep caries lesions.

Pharmacology

It is reported that tideglusib administration inhibits the activation of astrocytes and microglial cells, thus it presented a neuroprotective effect. It is known as well that the inactivation of GSK-3 protects against excitotoxicity.[A31601] In pre-clinical trials, there have been reports of decrease Tau hyperphosphorylation, lower brain amyloid plaque load, learning and memory enhancement, prevention of neuronal loss and significant increases of the insulin growth factor 1 which is a potent neurotrophic peptide with therapeutic value.The reports in clinical trials have shown a trend in cognition increase of Alzheimer patients treated for 24 weeks.[A31603, A31605]

Mechanism of Action

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199.

Other CAS

865854-05-3

Wikipedia

Tideglusib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332.

Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134.

del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007.

"FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748.

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250.

Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09.

"AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21.

Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007).

Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).

Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).

Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).

Explore Compound Types